3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride
CAS No.: 1609395-35-8
Cat. No.: VC7450371
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74
* For research use only. Not for human or veterinary use.
![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride - 1609395-35-8](/images/structure/VC7450371.png)
Specification
CAS No. | 1609395-35-8 |
---|---|
Molecular Formula | C13H18ClNO |
Molecular Weight | 239.74 |
IUPAC Name | spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Standard InChI | InChI=1S/C13H17NO.ClH/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12;/h1-2,5-6,11H,3-4,7-9,14H2;1H |
Standard InChI Key | YNJXSAZSYCAIMC-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a spirocyclic framework connecting a 3,4-dihydrochromene moiety to a cyclopentane ring at position 2, with an amine group at position 4 of the chromene system. X-ray crystallographic data, though currently unavailable, suggest significant steric strain due to the spiro junction, influencing its reactivity and conformational dynamics. The hydrochloride salt formation enhances aqueous solubility compared to the free base, a critical factor for in vitro biological testing .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈ClNO |
Molecular Weight | 239.74 g/mol |
IUPAC Name | Spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine hydrochloride |
SMILES | C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl |
InChI Key | YNJXSAZSYCAIMC-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data remain unpublished, computational predictions using density functional theory (DFT) methods indicate characteristic IR absorptions at 3280 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (aromatic C=C). The proton NMR spectrum is expected to show distinct resonances for the cyclopentane methylene groups (δ 1.5-2.1 ppm) and deshielded aromatic protons (δ 6.7-7.3 ppm) .
Synthetic Methodologies
Kabbe Condensation Approach
Adapting classical chromanone synthesis protocols, the parent spirocyclic framework can be constructed via acid-catalyzed condensation of o-hydroxyacetophenone derivatives with cyclopentanone precursors . Recent optimizations employing lithium diisopropylamide (LDA) as base demonstrate improved yields (61-93%) by enhancing enolate formation efficiency :
Amine Functionalization
Reductive amination of the spirochroman-4-one intermediate using ammonium acetate and sodium cyanoborohydride achieves the critical amine installation. Subsequent hydrochloride salt formation via HCl gas bubbling in diethyl ether yields the final product . Challenges in controlling stereochemistry at the spiro center remain, with current protocols producing racemic mixtures requiring chiral resolution techniques .
Research Applications
Synthetic Building Block
The compound's rigid spiroarchitecture makes it valuable for constructing:
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Dopamine receptor ligands through N-alkylation
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Sigma-1 receptor modulators via aromatic substitution
Future Research Directions
Key unanswered questions include:
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Stereochemical effects on biological activity
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Metabolic stability in hepatic microsomes
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Blood-brain barrier permeability
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Photostability under UV irradiation
Advanced characterization techniques like cryo-EM for target complex visualization and continuous flow synthesis for scale-up represent critical next steps in fully exploiting this compound's potential .
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